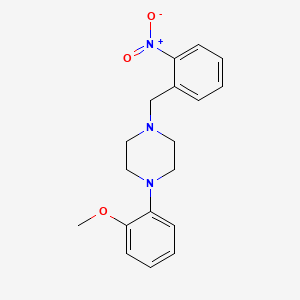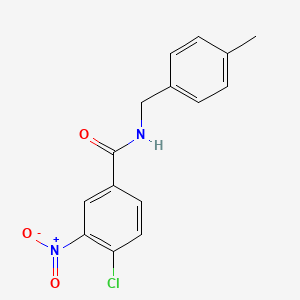
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is based on its interaction with the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine acts as an agonist of this receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can increase the release of dopamine and inhibit the uptake of dopamine in neuronal cells. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to modulate the activity of various enzymes, including tyrosine hydroxylase and cAMP-dependent protein kinase.
実験室実験の利点と制限
One of the main advantages of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows for more specific and targeted studies of this receptor and its signaling pathways. However, one of the limitations of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is its relatively low potency compared to other dopamine receptor agonists. This limitation may require the use of higher concentrations of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in experiments, which can lead to potential toxicity issues.
将来の方向性
There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine. One potential area of research is the development of more potent 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine derivatives that can be used in lower concentrations. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the role of the dopamine D2 receptor in various neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the interactions between the dopamine D2 receptor and other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
合成法
The synthesis of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and column chromatography.
科学的研究の応用
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is in the study of the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to be a selective agonist of the dopamine D2 receptor and has been used to study its binding properties and signaling pathways.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-9-5-4-8-17(18)20-12-10-19(11-13-20)14-15-6-2-3-7-16(15)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHBHPMMMRUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263351 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)